molecular formula C14H19ClF3N B8227860 N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride

Cat. No.: B8227860
M. Wt: 293.75 g/mol
InChI Key: VZUKLLMVJQVPRC-UHFFFAOYSA-N
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Description

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C14H18F3N·HCl It is known for its unique structural features, which include a benzyl group, a trifluoromethyl group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Benzylation: The benzyl group is added to the cyclohexane ring through a benzylation reaction using benzyl chloride and a suitable base.

    Formation of the amine: The amine group is introduced through a reductive amination reaction.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl or cyclohexane derivatives.

Scientific Research Applications

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzyl group contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride
  • N-Benzyl-1-(difluoromethyl)cyclohexan-1-amine hydrochloride

Uniqueness

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties are desirable for drug development.

Properties

IUPAC Name

N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N.ClH/c15-14(16,17)13(9-5-2-6-10-13)18-11-12-7-3-1-4-8-12;/h1,3-4,7-8,18H,2,5-6,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUKLLMVJQVPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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